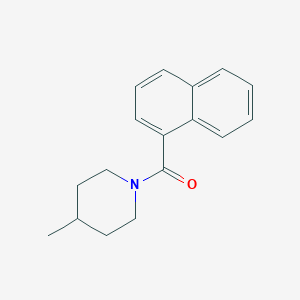

4-Methyl-1-(1-naphthoyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

(4-methylpiperidin-1-yl)-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C17H19NO/c1-13-9-11-18(12-10-13)17(19)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-12H2,1H3 |

InChI Key |

MPZLTIXCYFXWCM-UHFFFAOYSA-N |

SMILES |

CC1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Pharmacological Characterization of 4 Methyl 1 1 Naphthoyl Piperidine and Structurally Analogous Naphthoylpiperidines

In Vitro Receptor Binding and Functional Assays

Cannabinoid Receptor (CB1 and CB2) Ligand Activity

While direct studies on 4-Methyl-1-(1-naphthoyl)piperidine are not prominent in the available literature, the broader class of synthetic cannabinoids includes various naphthoyl derivatives. researchgate.netljmu.ac.uk These compounds are designed to interact with the cannabinoid receptors, CB1 and CB2. doi.org The CB1 receptor is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in immune cells and is involved in modulating inflammation and immune responses. doi.orgnih.govnih.gov The interaction of these synthetic ligands with cannabinoid receptors is a key area of research. nih.gov

Structurally related compounds, such as the naphthoylpyrroles, have been extensively studied. For instance, JWH-030, a naphthalen-1-yl-(1-pentylpyrrol-3-yl)methanone, is a well-documented research chemical that demonstrates affinity for cannabinoid receptors. wikipedia.orgescholarship.org

The functional activity of a ligand at a receptor is defined by its ability to elicit a biological response. Ligands are classified as agonists if they activate the receptor and produce a response, or as antagonists if they block the receptor and prevent an agonist from binding. nih.gov Many synthetic cannabinoids, including naphthoyl derivatives, have been identified as agonists at both CB1 and CB2 receptors. nih.gov

JWH-030, for example, is characterized as a partial agonist at CB1 receptors. wikipedia.org This indicates that while it activates the receptor, it produces a submaximal response compared to a full agonist. The agonist activity of such compounds is responsible for their analgesic effects and other physiological responses. wikipedia.orgbiomolther.org In contrast, compounds like SR141716A and SR144528 are well-known selective antagonists or inverse agonists for the CB1 and CB2 receptors, respectively, and are used as pharmacological tools to study the endocannabinoid system. nih.gov Some pyrazole-based cannabinoid ligands, such as rimonabant (B1662492) (SR141716A), are known inverse agonists/antagonists. ljmu.ac.uk

Binding affinity, often expressed as the inhibition constant (Ki), quantifies the strength of the interaction between a ligand and a receptor. A lower Ki value signifies a higher binding affinity. The affinities of various naphthoyl-containing compounds and other cannabinoid ligands for CB1 and CB2 receptors have been determined through competitive radioligand displacement assays. acs.orgacs.org

For the analogous compound JWH-030, the binding affinity (Ki) for the CB1 receptor is reported to be 87 nM. wikipedia.org Studies on other series of naphthoylpyrroles have identified compounds with even higher affinities, with some exhibiting Ki values in the 6-30 nM range for the CB1 receptor. nih.gov The affinity can be significantly influenced by the substituents on the heterocyclic ring and the N-alkyl group. nih.gov For comparison, the endogenous cannabinoid Δ9-tetrahydrocannabinol (Δ9-THC) has Ki values in the low nanomolar range for both CB1 and CB2 receptors. nih.gov

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |

| JWH-030 | 87 wikipedia.org | - | - |

| JWH-133 | 677 nih.gov | 3.4 nih.gov | 0.005 |

| JWH-229 | 3134 nih.gov | 18 nih.gov | 0.0057 |

| L768242 | - | 14 nih.gov | Highly Selective for CB2 |

| O-1966A | 5055 nih.gov | 23 nih.gov | 0.0045 |

| JTE-907 | - | 35.9 nih.gov | Highly Selective for CB2 |

This table presents Ki values for structurally analogous or functionally related cannabinoid receptor ligands. Data for this compound is not available.

Functional efficacy assays measure the biological response following receptor activation. Cannabinoid receptors are G-protein coupled receptors (GPCRs), and their activation typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). doi.orgnih.govupenn.edu Consequently, agonist activity at CB1 and CB2 receptors results in a decrease in intracellular cAMP levels. upenn.edu

Functional assays, such as those measuring forskolin-stimulated cAMP accumulation, are used to characterize the agonist or inverse agonist properties of a ligand. For instance, some novel 1,8-naphthyridin-2(1H)-one-3-carboxamides, which are also cannabinoid receptor ligands, were evaluated for their effect on cAMP formation. Agonists in this series were found to inhibit cAMP formation, confirming their functional activity at the CB2 receptor. acs.org Other functional assays, like the β-arrestin recruitment assay, can also determine whether a ligand acts as an agonist or an inverse agonist/antagonist. acs.org

Monoamine Transporter Inhibition Studies

Beyond cannabinoid receptors, some piperidine-based structures are investigated for their interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from the synaptic cleft. nih.gov

The dopamine transporter (DAT) is a primary target for various psychoactive substances. Inhibition of DAT leads to an increase in extracellular dopamine concentrations. Research into piperidine (B6355638) analogues has revealed potent DAT inhibitors. nih.gov

While specific DAT inhibition data for this compound is not available, studies on structurally related naphthyl-substituted piperidines have been conducted. For example, (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate was found to be a potent DAT inhibitor with a Ki value of 21 nM. nih.gov Another compound, 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, exhibited subnanomolar affinity for DAT with a Ki of 0.7 nM. acs.org Furthermore, chemical modifications of a lead piperidyl ketone compound led to an analogue with a DAT binding affinity (Ki) of 11 nM. nih.gov These findings indicate that the piperidine scaffold, particularly when substituted with a naphthyl or related aromatic group, can confer high affinity for the dopamine transporter. nih.govacs.orgnih.gov

Serotonin Transporter (5-HTT) Activity

The interaction of this compound and its structural analogs with the serotonin transporter (5-HTT or SERT) is a crucial aspect of their pharmacological profile. Research into a series of 3,4-disubstituted piperidines, which are structurally related to this compound, has shown that these compounds can be potent inhibitors of both the dopamine transporter (DAT) and the serotonin transporter (5-HTT). nih.govresearchgate.net For instance, one of the most potent ligands in this series, (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate, demonstrated high affinity for both DAT and 5-HTT, with Kᵢ values of 21 nM and 7.6 nM, respectively. nih.govresearchgate.net This particular compound's activity at the 5-HTT is comparable to the well-known antidepressant fluoxetine, although it is less selective. nih.govresearchgate.net

Further structure-activity relationship (SAR) studies have revealed that modifications to the piperidine ring and its substituents can significantly influence affinity and selectivity for the monoamine transporters. For example, removing the methyl group from the nitrogen atom of certain naphthyl-substituted piperidines can lead to an enhancement in 5-HTT activity. nih.govresearchgate.net The stereochemistry of the piperidine ring also plays a critical role in determining the degree of selectivity for DAT, 5-HTT, and the norepinephrine transporter (NET). nih.govresearchgate.net Some analogs exhibit a preference for 5-HTT, while others show broader activity across multiple transporters. nih.gov The development of such dual or broad-spectrum inhibitors is of interest as they may offer a more rapid onset of action or greater efficacy as antidepressant agents compared to selective serotonin reuptake inhibitors (SSRIs). nih.gov

It is important to note that while some naphthylpiperidine analogs show significant 5-HTT inhibition, others, like certain 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogs, are generally inactive at SERT. nih.gov This highlights the specific structural requirements for potent 5-HTT interaction. The fluorescent substrate 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+), while not a direct structural analog, has proven to be a valuable tool for studying human serotonin transporter (hSERT) activity in real-time. nih.gov

| Compound/Analog | 5-HTT Activity (Kᵢ or IC₅₀) | Selectivity Notes |

| (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate | 7.6 nM (Kᵢ) nih.govresearchgate.net | Potent DAT and 5-HTT inhibitor; less selective than fluoxetine. nih.govresearchgate.net |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | Good selectivity for DAT over SERT (SERT/DAT = 323). acs.org | Possesses subnanomolar affinity for DAT. acs.org |

| JZ-IV-10 | Highly potent serotonin-norepinephrine-dopamine reuptake inhibitor. iiab.me | A piperidine derivative related to cocaine. iiab.me |

Norepinephrine Transporter (NET) Activity

The stereochemistry of the piperidine ring is a significant factor in determining NET activity and selectivity. nih.gov For example, certain isomers of 4-(4-chlorophenyl)piperidine (B1270657) analogs show selectivity for the dopamine transporter (DAT) and NET, while other isomers are more selective for the serotonin transporter (SERT) or have a mixed SERT/NET profile. nih.gov One particular compound, (+)-cis-5b, displays a low nanomolar Kᵢ for NET with significantly lower potency at DAT and SERT, making it a useful tool for researching NET-related functions. nih.gov

The development of compounds with varying degrees of NET inhibition is important for understanding the role of this transporter in different physiological and pathological processes. Broad-spectrum inhibitors that affect DAT, SERT, and NET are being investigated for their potential as more effective antidepressants. nih.gov Conversely, selective NET inhibitors are valuable for dissecting the specific contributions of norepinephrine signaling. nih.gov

| Compound/Analog | NET Activity (Kᵢ or IC₅₀) | Selectivity Notes |

| 3,4-disubstituted piperidines (general series) | 3-9 fold lower affinity than for 5-HTT. nih.govresearchgate.net | Generally selective for 5-HTT over NET. nih.govresearchgate.net |

| (+)-cis-5b (a 4-(4-chlorophenyl)piperidine analog) | Low nanomolar Kᵢ. nih.gov | 39-fold and 321-fold lower potency at DAT and SERT, respectively. nih.gov |

| (+)-trans-5c (a 4-(4-chlorophenyl)piperidine analog) | Comparable activity at DAT, SERT, and NET. nih.gov | A broad-spectrum transporter inhibitor. nih.gov |

| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogs | Potent inhibitors of NET. nih.gov | Generally inactive at SERT. nih.gov |

Opioid Receptor Interactions (e.g., Mu-Opioid Receptor)

The interaction of piperidine-containing compounds with opioid receptors, particularly the mu-opioid receptor (μOR), is a well-established area of research. mdpi.compainphysicianjournal.com Fentanyl and its derivatives, which are 4-anilidopiperidines, are potent μOR agonists and are widely used as analgesics. mdpi.compainphysicianjournal.com The binding of these compounds to the μOR is characterized by an ionic interaction between the protonated piperidine nitrogen and the aspartate residue D147 of the receptor. mdpi.com The majority of other interactions are hydrophobic. mdpi.com

In the context of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are structurally related to this compound, studies have shown that these compounds act as opioid receptor antagonists. nih.gov With the exception of one compound, all studied N-substituted 4-(3-hydroxyphenyl)piperidines were nonselective pure antagonists at the μ, κ, and δ opioid receptors. nih.gov This indicates that the 3-methyl and 4-methyl substituents on the piperidine ring are not essential for potent μ and κ opioid receptor antagonism. nih.gov

The activation of μ-opioid receptors is responsible for the analgesic effects of opioids but also for their adverse side effects, such as respiratory depression and physical dependence. painphysicianjournal.com The development of bivalent ligands targeting oligomerized opioid receptors is being explored as a strategy to create analgesics with fewer side effects. nih.gov

| Compound Class/Analog | Opioid Receptor Interaction | Key Findings |

| Fentanyl and derivatives (4-anilidopiperidines) | Potent μ-opioid receptor agonists. mdpi.compainphysicianjournal.com | Ionic interaction with D147 in the μOR is crucial for binding. mdpi.com |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Nonselective pure opioid receptor antagonists (μ, κ, δ). nih.gov | 3- and 4-methyl groups on the piperidine ring are not required for antagonism. nih.gov |

| Tramadol | Atypical opioid with partial mu agonist activity. painphysicianjournal.com | Also has central GABA, catecholamine, and serotonergic activities. painphysicianjournal.com |

Monoamine Oxidase (MAO) Inhibition Profiling (MAO-A and MAO-B)

Piperidine derivatives have been extensively studied as inhibitors of monoamine oxidase (MAO), an enzyme that exists in two isoforms, MAO-A and MAO-B. acs.orgmdpi.com These enzymes are involved in the metabolism of monoamine neurotransmitters and are targets for the treatment of depression and neurodegenerative diseases. criver.com

Research on piperine (B192125), a natural product containing a piperidine ring, and its synthetic analogs has revealed potent MAO inhibitory activity. acs.org Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring and its substituents can lead to selective inhibition of either MAO-A or MAO-B. For example, a 4-methyl piperidine substituent can produce high MAO-B inhibition. acs.org Some piperine derivatives have shown high selectivity for MAO-B, with selectivity indices greater than 200. acs.org

In other series of piperidine derivatives, such as pyridazinobenzylpiperidines, compounds have been identified that are potent and selective MAO-B inhibitors. mdpi.com For instance, compound S5 from this series showed potent MAO-B inhibition with an IC₅₀ value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.com Kinetic studies have shown that these compounds can act as competitive and reversible inhibitors of MAO-B. mdpi.com The inhibition of MAO-A is also observed with some piperidine derivatives, although often to a lesser extent than MAO-B inhibition. nih.gov

| Compound Class/Analog | MAO-A Inhibition (IC₅₀/Kᵢ) | MAO-B Inhibition (IC₅₀/Kᵢ) | Selectivity Notes |

| Piperine derivatives | Varied | Compound 14 showed high inhibitory activity. acs.org | A 4-methyl piperidine substituent can produce high MAO-B inhibition. acs.org |

| Pyridazinobenzylpiperidine derivative S5 | IC₅₀ = 3.857 μM mdpi.com | IC₅₀ = 0.203 μM mdpi.com | Selectivity index (SI) for MAO-B over MAO-A is 19.04. mdpi.com |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Kᵢ = 9 μM nih.gov | Kᵢ = 106 μM nih.gov | More potent inhibitor of MAO-A. nih.gov |

| N-methyl-piperazine chalcones | Modest activity | IC₅₀ values in the range of 0.65-0.71 μM for some derivatives. nih.gov | Showed competitive mode of MAO-B inhibition. nih.gov |

Histamine (B1213489) Receptor (H3) Antagonistic Activity

Piperidine-based compounds have been investigated as antagonists of the histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters. acs.orgnih.gov H3R antagonists are of interest for their potential therapeutic applications in various central nervous system disorders. google.com

Studies on 4-oxypiperidine ethers have led to the identification of compounds with nanomolar affinity for the human H3R. acs.org For example, the lead compound ADS031, which features a benzyl (B1604629) moiety at the 1-position of the piperidine ring, displayed a Kᵢ of 12.5 nM at the hH₃R and was classified as a potent H₃R antagonist/inverse agonist. acs.org Structure-activity relationship (SAR) studies have shown that substitution at the 4-position of an aromatic ring can enhance H₃R antagonistic activity. acs.org

Other piperidine scaffolds have also been explored for H3R antagonism. Novel antagonists based on 4-[(1H-imidazol-4-yl)methyl]piperidine have been discovered, with the most potent compounds resulting from the attachment of a substituted aniline (B41778) amide to the piperidine pharmacophore. nih.gov Additionally, 4-pyridyl-piperazine derivatives have been found to be selective H₃R antagonists. researchgate.net

| Compound Class/Analog | H3 Receptor Activity (Kᵢ/pA₂) | Functional Profile |

| 4-Oxypiperidine ether ADS031 | Kᵢ = 12.5 nM (hH₃R) acs.org | Potent H₃R antagonist/inverse agonist. acs.org |

| 4-[(1H-Imidazol-4-yl)methyl]piperidine derivatives | Potent antagonists. nih.gov | Attachment of a substituted aniline amide enhances potency. nih.gov |

| 4-Pyridyl-piperazine derivatives | Selective H₃R antagonists. researchgate.net | The 4-pyridinyl group contributes to H₃R affinity. researchgate.net |

Sigma Receptor (σ1 and σ2) Affinity and Activity

Piperidine-containing structures are common in ligands that bind to sigma receptors, σ₁ and σ₂. uniba.itscielo.br These receptors are involved in a variety of cellular functions and are potential targets for the treatment of neurological disorders and cancer. mdpi.comrsc.org

Research on phenoxyalkylpiperidines has identified compounds with high affinity for the σ₁ receptor. uniba.it The presence of a 4-methyl substituent on the piperidine ring was found to be optimal for interaction with the σ₁ subtype, with some compounds exhibiting Kᵢ values in the subnanomolar to low nanomolar range. uniba.it These compounds generally showed moderate to low affinity for the σ₂ receptor, indicating selectivity for σ₁ over σ₂. uniba.it

In other series of piperidine derivatives, substitution at the 4-position of the piperidine ring has been shown to increase σ₂ receptor affinity. scielo.br For example, introducing a 4-methyl or 4-benzyl group resulted in a significant increase in affinity. scielo.br A screening of piperidine/piperazine-based compounds led to the discovery of a potent σ₁ receptor agonist with a Kᵢ value of 3.2 nM. rsc.org

| Compound Class/Analog | σ₁ Receptor Affinity (Kᵢ) | σ₂ Receptor Affinity (Kᵢ) | Functional Profile |

| N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidines | 0.89–1.49 nM uniba.it | Moderate to low affinity. uniba.it | σ₁ receptor agonists. uniba.it |

| 4-methyl substituted piperidine (in a series of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine analogs) | Kᵢ = 143 nM researchgate.net | Kᵢ = 18.8 nM researchgate.net | σ₁ selective. researchgate.net |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 nM rsc.org | Not specified | σ₁ receptor agonist. rsc.org |

| Piperidine derivative with 4-methyl substitution (from a series of 37) | 7.1 nM scielo.br | Not specified | 10-fold increase in affinity compared to unsubstituted. scielo.br |

Other Potential Biological Targets (e.g., Enzyme Inhibition, Modulation of Cellular Signaling Pathways)

The structural features of this compound, including the naphthoyl and piperidinyl moieties, suggest potential interactions with a variety of biological targets beyond the well-characterized monoamine transporters and receptors. ontosight.ai These components are found in numerous biologically active compounds, indicating a potential for enzyme inhibition or modulation of cellular signaling pathways. ontosight.ai

For example, piperidine derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease. mdpi.com Some 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives have shown moderate inhibitory activity against these enzymes. mdpi.com

Furthermore, piperidine derivatives have been explored as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. nih.gov Novel inhibitors with potent activity against MenA and the bacterium itself have been identified, suggesting a potential application in the development of new anti-tuberculosis agents. nih.gov

The activation of opioid receptors, which can be modulated by piperidine-containing ligands, leads to the regulation of secondary messenger systems, including the inhibition of adenylate cyclase (AC) activity and the activation of mitogen-activated protein kinases (MAPK). nih.gov These downstream effects highlight the potential of these compounds to modulate cellular signaling pathways.

| Compound Class/Analog | Biological Target/Pathway | Key Findings |

| 1-Benzoylpiperidine derivative 19 | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Most potent AChE inhibitor in the series, also with moderate BuChE inhibition. mdpi.com |

| Piperidine derivatives | 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) | Identified as potent inhibitors of MenA and M. tuberculosis. nih.gov |

| Opioid receptor ligands (piperidine-containing) | Adenylate cyclase (AC) and Mitogen-activated protein kinases (MAPK) | Activation of opioid receptors inhibits AC and activates MAPK pathways. nih.gov |

Preclinical In Vivo Pharmacological Models (Excluding Clinical Human Data)

The following sections detail the observed effects of piperidine derivatives, including those with naphthoyl or similar aromatic substitutions, in various animal models. These findings illuminate the potential pharmacological activities related to analgesia, behavior, cardiovascular function, and neuroprotection.

The analgesic potential of novel chemical compounds is frequently evaluated in rodent models using tests that measure responses to thermal and chemical pain stimuli. The tail-flick test, first described by D'Amour and Smith in 1941, assesses the latency of a rodent to move its tail from a source of radiant heat, with a longer latency indicating an analgesic effect. frontiersin.orgwikipedia.org This test is particularly sensitive to centrally acting analgesics. researchgate.net The writhing test, which involves inducing abdominal constrictions with an irritant like acetic acid, is a sensitive method for detecting both centrally and peripherally acting analgesics. researchgate.netresearchgate.net

| Test Model | Description | Measures | Relevance |

|---|---|---|---|

| Tail-Flick / Tail Immersion Test | A radiant heat source is applied to a rodent's tail. The time taken for the animal to "flick" its tail away is measured. wikipedia.org | Response to thermal pain (latency). | Primarily identifies centrally acting analgesics. researchgate.net |

| Writhing Test | An intraperitoneal injection of an irritant (e.g., acetic acid) induces characteristic abdominal constrictions or "writhes". researchgate.net | Response to chemically-induced visceral pain (number of writhes). | Sensitive for peripherally acting analgesics and also detects central activity. researchgate.net |

| Hot Plate Test | The animal is placed on a heated surface, and the time until it shows a pain response (e.g., licking a paw, jumping) is recorded. | Response to thermal pain (latency). | Evaluates centrally mediated analgesia. researchgate.net |

The behavioral effects of piperidine-based compounds have been explored, particularly for analogues with activity at monoamine transporters. In a study of piperidine-based cocaine analogues, which included naphthyl-substituted derivatives, behavioral screening was conducted in mice. nih.govresearchgate.net One such analogue, piperidine 14, which has a 2.5-fold greater activity at the dopamine transporter (DAT) compared to cocaine, was found to be about 2.5-fold more potent in enhancing stereotypic movements. nih.govresearchgate.net Stereotypy refers to repetitive, invariant behavioral patterns, such as compulsive gnawing and sniffing, which can be induced by dopamine agonists. researchgate.net Conversely, despite its higher DAT activity, the same compound was 2.5-fold less potent than cocaine at increasing locomotor activity (distance traveled). nih.govresearchgate.netmdma.ch

Further research into 2-aminotetralin systems, which share structural similarities with certain piperidines, has shown that direct intracerebral administration can produce stereotypical behaviors like sniffing, compulsive gnawing, and hyperactivity. researchgate.net Additionally, a patent for 4-(naphthylmethyl)piperidine derivatives notes that 4-[4-(2-naphthoyl)-1-piperidyl]-1-(4-fluorophenyl)-1-butanone hydrochloride was effective in counteracting the behavioral effects of apomorphine (B128758), a dopamine agonist used to induce stereotypic behavior in mice. google.com

| Compound Class | Behavioral Assessment | Key Finding | Source |

|---|---|---|---|

| Naphthyl-substituted Piperidine (Cocaine Analogue) | Stereotypic Movements | Found to be more potent than cocaine in enhancing stereotypic movements in mice. nih.govresearchgate.net | nih.govresearchgate.net |

| Naphthyl-substituted Piperidine (Cocaine Analogue) | Locomotor Activity | Observed to be less potent than cocaine in increasing distance traveled. nih.govmdma.ch | nih.govmdma.ch |

| 4-[4-(2-naphthoyl)-1-piperidyl]-1-(4-fluorophenyl)-1-butanone hydrochloride | Apomorphine-induced Behavior | Counteracted the behavioral effects of apomorphine in mice. google.com | google.com |

The cardiovascular effects of piperidine derivatives have been noted in several preclinical models. A structurally related compound, 1-Methyl-4-(1-naphthylvinyl)piperidine (B-120), produced a dose-dependent decrease in blood pressure (hypotension) in cats. nih.gov This hypotensive effect appeared to be linked to the blockade of calcium channels, as B-120 was shown to decrease calcium flux in isolated cortical synaptosomes. nih.gov Calcium channel blockers are a class of drugs known to cause vasodilation and lower blood pressure. wikipedia.org The action of B-120 was specific, as it did not alter cardiovascular responses to acetylcholine (B1216132) or vagal stimulation. nih.gov

In a different study, another naphthyl-substituted compound, 1-alpha-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (YS 49), was found to decrease blood pressure in anesthetized rabbits. nih.gov However, its mechanism appeared to be different, involving stimulation of beta-adrenergic receptors. nih.gov The discovery of 1,4-substituted piperidines as potent and selective T-type calcium channel antagonists further supports the role of the piperidine structure in modulating cardiovascular function through calcium channel interactions. nih.gov

The potential for piperidine-containing molecules to confer neuroprotection has been investigated. The compound 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a potent σ1-receptor ligand, has demonstrated neuroprotective effects in a rat model of stroke. johnshopkins.edunih.gov Administration of PPBP after transient focal ischemia was shown to reduce the volume of brain infarction in both the cerebral cortex and striatum. nih.gov The mechanism of this protection is believed to be linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity and the subsequent reduction of ischemia-induced nitric oxide production. johnshopkins.edu The neuroprotective effects of PPBP were lost in mice genetically lacking the nNOS enzyme, supporting this mechanistic link. johnshopkins.edu

Another piperidine derivative, piperine, has been studied in a mouse model of Parkinson's disease induced by the neurotoxin MPTP. nih.gov Piperine treatment was found to protect dopaminergic neurons, attenuate motor deficits, and reduce oxidative stress and inflammation in the brain. nih.gov While structurally distinct from this compound, these findings with PPBP and piperine indicate that compounds containing a piperidine moiety can possess significant neuroprotective properties through various mechanisms.

Metabolic Pathways and Biotransformation of Naphthoylpiperidine Compounds

Identification of Major Metabolites

The identification of major metabolites is essential for understanding the complete metabolic fate of a compound. Based on in vitro studies of analogous compounds like AM-1220, the major metabolites of 4-Methyl-1-(1-naphthoyl)piperidine are predicted to result from the Phase I reactions described above. researchgate.netnih.gov

The most abundant metabolites found after incubation of AM-1220 with human liver microsomes were the desmethyl, dihydrodiol, and various hydroxy metabolites . researchgate.netnih.gov Therefore, the primary metabolites for this compound would likely be products of N-demethylation and hydroxylation at different positions on the piperidine (B6355638) and naphthyl rings. These Phase I metabolites can then be further conjugated in Phase II reactions, primarily through glucuronidation. nih.gov

Table 2: Predicted Major Metabolites of this compound Based on Analogous Compounds

| Metabolite Type | Metabolic Pathway | Description |

|---|---|---|

| Desmethyl Metabolite | N-Dealkylation | Removal of the methyl group from the 4-position of the piperidine ring. nih.gov |

| Monohydroxy Metabolites | Hydroxylation | Addition of one hydroxyl group, likely on the piperidine or naphthyl ring. researchgate.netresearchgate.net |

| Dihydroxy Metabolites | Hydroxylation | Addition of two hydroxyl groups at various positions. researchgate.net |

| Dihydrodiol Metabolite | Hydroxylation/Epoxidation | Formation of a diol on the naphthyl ring. nih.gov |

| Glucuronide Conjugates | Glucuronidation (Phase II) | Attachment of glucuronic acid to hydroxylated metabolites. nih.govuni-saarland.de |

Analytical Methodologies for Identification and Quantification in Research Settings

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound. By interacting with molecules in distinct ways, different types of electromagnetic radiation provide complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 4-Methyl-1-(1-naphthoyl)piperidine, the ¹H NMR spectrum would exhibit distinct signals for the protons on the naphthoyl group, the piperidine (B6355638) ring, and the methyl group. The aromatic protons of the naphthyl group would appear in the downfield region (typically δ 7.0-8.5 ppm) as a complex series of multiplets due to spin-spin coupling. The protons on the piperidine ring would show signals in the aliphatic region (δ 1.0-4.0 ppm), with their chemical shifts influenced by their proximity to the nitrogen atom and the carbonyl group. The methyl group protons would likely appear as a doublet in the upfield region (around δ 0.9-1.2 ppm). chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: This method maps the carbon skeleton of the molecule. The spectrum for this compound would show a characteristic signal for the carbonyl carbon (C=O) in the highly deshielded region (δ 165-175 ppm). The aromatic carbons of the naphthyl group would generate a series of signals between δ 120-140 ppm. The carbons of the 4-methylpiperidine (B120128) ring would be found in the upfield region (δ 20-60 ppm). rsc.orgnih.gov

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would reveal which protons are coupled to each other, helping to trace the proton network through the piperidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra. rasayanjournal.co.inmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthoyl-H | 7.0 - 8.5 (m) | - |

| Naphthoyl-C | - | 120 - 140 |

| Carbonyl-C | - | 165 - 175 |

| Piperidine-H (axial/equatorial) | 1.0 - 4.0 (m) | - |

| Piperidine-C | - | 20 - 60 |

| Methyl-H | 0.9 - 1.2 (d) | - |

Note: Predicted values are based on data from analogous structures. 'm' denotes multiplet, 'd' denotes doublet.

Mass Spectrometry (MS, HRMS, LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing its molecular weight and elemental composition. scispace.com

MS and HRMS: Electron Ionization (EI) or Electrospray Ionization (ESI) would be used to generate ions. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₂₀H₂₁NO) with great confidence. rsc.orgnih.gov

LC-MS/MS and GC-MS: When coupled with chromatographic separation, tandem mass spectrometry (MS/MS) allows for the fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. nih.govnih.govchromatographyonline.com For this compound, the molecular ion [M+H]⁺ would be expected at m/z 292.16. Key fragmentation pathways would involve the cleavage of the amide bond. Characteristic fragments would include the naphthoyl cation (m/z 155) and the tropylium-like naphthyl cation (m/z 127). nih.govresearchgate.net Another significant fragment would arise from the 4-methylpiperidine moiety, likely appearing at m/z 98. researchgate.netmdpi.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 292.16 | [M+H]⁺ (Protonated Molecule) |

| 155 | [Naphthoyl]⁺ |

| 127 | [Naphthyl]⁺ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy measure the vibrations of bonds within a molecule. longdom.orgmsu.edu These techniques are excellent for identifying the functional groups present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the C=C stretching modes of the naphthyl group, would produce strong signals in the Raman spectrum, typically in the 1300-1600 cm⁻¹ region. scispace.com

Table 3: Predicted Key Vibrational Spectroscopy Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| ~3050 | Aromatic C-H Stretch | IR, Raman |

| 2850-2960 | Aliphatic C-H Stretch | IR, Raman |

| 1630-1680 | Amide C=O Stretch | IR (Strong) |

| 1400-1600 | Aromatic C=C Stretch | IR, Raman (Strong) |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is a set of laboratory techniques for the separation of mixtures. researchgate.net It is essential for determining the purity of a research compound and for analyzing it within a complex matrix.

Liquid Chromatography (LC, HPLC, LC-HRMS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. chromatographyonline.comejgm.co.uk

HPLC: A reversed-phase C18 column would typically be used for separation. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like formic acid to ensure good peak shape by protonating the analyte. nih.govnih.gov The retention time of the compound under specific conditions (column, mobile phase, flow rate) serves as an identifying characteristic. The purity of the sample can be assessed by the presence of a single major peak, with the area of any minor peaks representing impurities.

LC-HRMS: Coupling HPLC with high-resolution mass spectrometry provides a powerful two-dimensional analysis. It combines the separation capabilities of LC with the definitive identification power of HRMS, making it an ideal method for confirming the presence of the target compound in a complex mixture and identifying any related impurities or degradation products. nih.govdiva-portal.org

Gas Chromatography (GC, GC-MS)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. chromatographyonline.comresearchgate.net

GC-MS: For a compound like this compound, GC coupled with a mass spectrometer is a highly effective analytical method. researchgate.net The compound would be injected into the GC, where it is vaporized and travels through a capillary column. The retention time is a key identifier. Upon exiting the column, the compound enters the mass spectrometer, where it is fragmented and detected, providing a mass spectrum that confirms its identity, as described in section 6.1.2. This technique is widely used in forensic and toxicology labs for the analysis of synthetic cannabinoids and other designer drugs that share structural similarities with the target compound. nih.govchromatographyonline.com

Purity Assessment and Structural Elucidation Confirmation

Confirming the identity and assessing the purity of a synthesized batch of this compound are critical steps in research. This is typically achieved through a combination of chromatographic and spectroscopic techniques. diva-portal.orgkcl.ac.uk

Initially, purification is often performed using flash column chromatography, with silica (B1680970) gel as the stationary phase and a solvent gradient (e.g., an increasing proportion of ethyl acetate (B1210297) in hexanes) to elute the target compound. nih.gov The purity of the collected fractions is monitored by TLC as described previously.

For definitive structural elucidation and confirmation, mass spectrometry (MS) is indispensable. scispace.com Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) separate the compound from any residual impurities before it enters the mass spectrometer. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecule, which helps in confirming its elemental composition. scispace.com

In the mass spectrometer, the molecule is ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For a compound like this compound, characteristic fragments would be expected from the cleavage of the piperidine ring and the naphthoyl group. For instance, analogous to naphthoylindoles, fragment ions corresponding to the naphthyl moiety (m/z 127) and the naphthoyl moiety (m/z 155) would be key indicators of the structure. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can establish the connectivity between different parts of the molecule, confirming the precise arrangement of the methyl group, the piperidine ring, and the naphthoyl substituent. nih.gov The comparison of analytical data from the synthesized compound with that of a known reference standard, if available, is the ultimate confirmation of structure and purity. diva-portal.org

Quantitative Analytical Methods in Research Samples

For the quantification of this compound in research samples, such as in vitro assay solutions, more sensitive and specific methods than TLC are required. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred techniques for reliable quantification. nih.govd-nb.info

These methods offer high selectivity and sensitivity, allowing for the detection and quantification of the compound even at very low concentrations. d-nb.info A typical quantitative analysis involves developing a method that is validated for several key parameters to ensure its accuracy and reliability. d-nb.info

The validation process includes:

Linearity: Establishing a concentration range over which the instrument's response is directly proportional to the concentration of the analyte. This is determined by analyzing a series of calibration standards. d-nb.info

Accuracy: The closeness of the measured concentration to the true concentration, often assessed by analyzing quality control samples with known concentrations.

Precision: The degree of agreement among a series of measurements of the same sample, expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. d-nb.info

Sample preparation for quantitative analysis often involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to isolate the analyte from the sample matrix and concentrate it before injection into the chromatographic system. scispace.comd-nb.info

Table 2: Illustrative Validation Parameters for Quantitative Analysis of a Research Compound by GC-MS/MS (Based on similar NPS analyses)

| Parameter | Typical Value/Range |

| Linearity Range | 20 - 1000 ng/mL (r² > 0.99) d-nb.info |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL d-nb.info |

| Limit of Quantification (LOQ) | 10 - 20 ng/mL d-nb.info |

| Accuracy | Within ±15% of nominal concentration |

| Precision (RSD) | < 15% |

Conclusion and Future Research Directions

Summary of Key Research Findings on Naphthoylpiperidines and their Analogs

Research into naphthoyl-containing compounds has been extensive, largely driven by the discovery of the JWH series of synthetic cannabinoids, which feature a 1-naphthoyl group attached to an indole (B1671886) or pyrrole (B145914) core. researchgate.netnih.gov These compounds, such as JWH-018 (a naphthoylindole) and JWH-030 (a naphthoylpyrrole), are potent agonists for the cannabinoid receptors, CB1 and CB2. nih.govwikipedia.org The CB1 receptor is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is found mainly in the periphery and is associated with immune function. nih.govnih.gov

The piperidine (B6355638) scaffold is a ubiquitous structural motif in medicinal chemistry, found in numerous drugs targeting the central nervous system due to its ability to modulate physicochemical properties and improve pharmacokinetic profiles. nih.govencyclopedia.pub In the context of cannabinoid research, piperidine-based structures have been explored for their potential as selective CB2 receptor agonists, which could offer therapeutic benefits for inflammatory and neuropathic pain without the CNS side effects associated with CB1 activation. researchgate.netfrontiersin.org For instance, compounds like 1-((3-benzyl-3-methyl-2,3-dihydro-1-benzofuran-6-yl) carbonyl) piperidine (MDA7) have shown promise as selective CB2R agonists in preclinical models. frontiersin.org

While 4-Methyl-1-(1-naphthoyl)piperidine itself is not as widely studied as its indole or pyrrole cousins, its structure strongly suggests activity as a cannabinoid receptor ligand. It combines the naphthoyl pharmacophore, known for high affinity to cannabinoid receptors, with a piperidine ring, a common scaffold for CNS-active compounds. nih.gov Research on closely related structures, such as 1-(1-naphthoyl)pyrrolidine, has demonstrated activity against various mycobacterial species, indicating that the biological activity of these scaffolds is not limited to cannabinoid receptors. researchgate.net The key findings from analogous series provide a foundational understanding of the structure-activity relationships (SAR) that likely govern the pharmacology of this compound.

Identification of Knowledge Gaps and Unexplored Pharmacological Potential

The primary knowledge gap concerning this compound is the lack of direct pharmacological data. Its binding affinities at CB1 and CB2 receptors, functional activity (i.e., agonist, antagonist, or inverse agonist), and selectivity profile are currently undocumented in major scientific literature. This absence of data is characteristic of the broader field of novel psychoactive substances, where hundreds of compounds are synthesized, but only a fraction are comprehensively studied. europa.eu

Furthermore, the pharmacological investigation of many synthetic cannabinoids has been largely confined to the CB1 and CB2 receptors. There is significant unexplored potential for these compounds to interact with other biological targets. frontiersin.org Evidence shows that some cannabinoid ligands can modulate other G-protein coupled receptors (GPCRs), ion channels, and enzymes. frontiersin.org The full spectrum of activity for the naphthoylpiperidine scaffold remains largely unmapped.

The therapeutic potential of selectively targeting the CB2 receptor is an area of intense research, with applications in treating neurodegenerative diseases, pain, and inflammation. researchgate.netfrontiersin.org Given that some piperidine-based scaffolds confer CB2 selectivity, it is crucial to investigate whether this compound or its derivatives could serve as selective CB2 modulators. This represents a significant unexplored avenue that could lead to the development of therapeutics with improved safety profiles compared to non-selective CB1/CB2 agonists.

Prospective Avenues for Derivatization and Scaffold Modification to Enhance Target Selectivity and Potency

The principles of structure-activity relationships (SAR) provide a clear roadmap for the future design of analogs based on the this compound scaffold. spu.edu.syashp.org Research on the JWH series of naphthoylindoles has shown that modifications to the naphthoyl ring and the alkyl substituent dramatically impact potency and receptor selectivity. nih.govresearchgate.net

Key avenues for derivatization include:

Substitution on the Naphthoyl Ring: Introducing substituents at various positions of the naphthyl ring system can modulate electronic and steric properties. For example, studies on naphthoylindoles found that adding halogens (fluoro, chloro, bromo) at the 4-position of the naphthoyl ring influenced CB1 and CB2 receptor affinities. nih.gov A 2-methoxy or 6-methoxy group on the naphthoyl moiety was found to significantly decrease CB1 affinity while having little effect on CB2 affinity, thereby increasing selectivity for the CB2 receptor. nih.gov

Modification of the Piperidine Ring: The 4-methyl group on the piperidine ring is a key site for modification. Altering the size and stereochemistry of this alkyl group could influence how the ligand fits into the receptor's binding pocket. Furthermore, the position of substitution on the piperidine ring is known to be critical for biological activity. Exploring 2- and 3-substituted piperidine analogs could yield compounds with different selectivity profiles.

Replacement of the Piperidine Scaffold: While piperidine is a well-established scaffold, replacing it with other heterocyclic systems (e.g., pyrrolidine, morpholine, or piperazine) could fine-tune the compound's properties. researchgate.netnih.gov Such modifications can alter the compound's polarity, basicity, and conformational flexibility, all of which are critical determinants of pharmacological activity. researchgate.net

The systematic exploration of these derivatization strategies, guided by computational modeling and in vitro binding assays, could lead to the discovery of novel ligands with enhanced potency and, crucially, improved selectivity for specific receptor targets like CB2. winona.edu

| Compound | Core Scaffold | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

|---|---|---|---|---|

| JWH-018 | Indole | 9.0 ± 5.0 | 2.94 ± 2.65 | nih.gov |

| JWH-015 | 2-Methyl-Indole | 164 ± 22 | 13.8 ± 4.6 | nih.gov |

| JWH-030 | Pyrrole | 87 | 133 | wikipedia.org |

| JWH-398 (4-Chloro-naphthyl) | Indole | 2.3 ± 0.1 | 2.8 ± 0.2 | researchgate.net |

| JWH-387 (4-Bromo-naphthyl) | Indole | 1.2 ± 0.1 | 1.1 ± 0.1 | researchgate.net |

Potential for New Pharmacological Tool Development Based on Naphthoylpiperidine Scaffolds

Selective ligands are invaluable as pharmacological tools for exploring the function and distribution of receptors. nih.govnih.gov If derivatives of this compound are found to possess high affinity and selectivity for a particular receptor subtype (e.g., CB2), they could be developed into powerful research probes.

Potential applications include:

Radioligands: A high-affinity ligand could be radiolabeled (e.g., with tritium (B154650) or carbon-11) to be used in binding assays to quantify receptor density in tissues or to screen for new chemical entities that interact with the same target.

Fluorescent Probes: Attaching a fluorescent tag to a selective naphthoylpiperidine derivative could allow for the visualization of receptors in cells and tissues using advanced microscopy techniques. This would enable real-time studies of receptor trafficking and localization.

PET Ligands: For in vivo imaging, a derivative could be labeled with a positron-emitting isotope for use in Positron Emission Tomography (PET) scans. This would allow for the non-invasive study of receptor distribution and occupancy in the living brain, which is crucial for understanding disease states and for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.